![molecular formula C14H13F3N2O2S B10831006 2-Methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid](/img/structure/B10831006.png)
2-Methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DF2726 is a synthetic organic compound known for its role as a non-competitive, negative allosteric modulator of CXCL8 (interleukin-8) signaling via its endogenous chemokine receptors CXCR1 and CXCR2 . This compound has been studied for its potential clinical utility in treating chemotherapy-induced peripheral neuropathy by inhibiting the IL-8 pathway .
Chemical Reactions Analysis
DF2726 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
DF2726 has several scientific research applications, including:
Chemistry: Used as a model compound to study allosteric modulation and receptor signaling.
Biology: Investigated for its role in modulating chemokine receptor activity and its effects on cellular signaling pathways.
Industry: Potential applications in the development of new pharmaceuticals targeting chemokine receptors.
Mechanism of Action
DF2726 exerts its effects by acting as a non-competitive, negative allosteric modulator of CXCL8 (interleukin-8) signaling via its endogenous chemokine receptors CXCR1 and CXCR2 . By inhibiting the IL-8 pathway, DF2726 may help alleviate chemotherapy-induced neuropathic pain. The molecular targets involved include the CXCR1 and CXCR2 receptors, which play a role in the inflammatory response and pain signaling.
Comparison with Similar Compounds
DF2726 is structurally related to DF2755A . Both compounds share similar chemical backbones and mechanisms of action. DF2726 is unique in its specific modulation of the CXCL8 signaling pathway. Other similar compounds include:
DF2755A: Another negative allosteric modulator of CXCL8 signaling.
DF2726A: The sodium salt formulation of DF2726 used for in vitro and in vivo studies.
These compounds highlight the potential of targeting chemokine receptors for therapeutic purposes.
Properties
Molecular Formula |
C14H13F3N2O2S |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
2-methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H13F3N2O2S/c1-13(2,11(20)21)8-3-5-9(6-4-8)18-12-19-10(7-22-12)14(15,16)17/h3-7H,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
TVKXUJXIOMUVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)NC2=NC(=CS2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


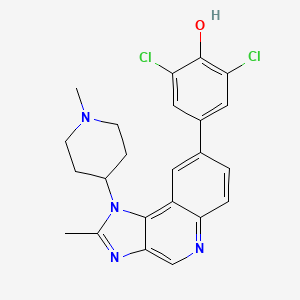
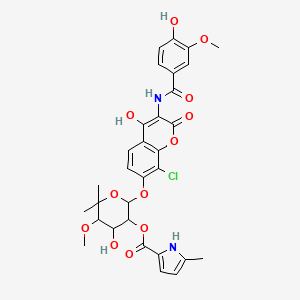
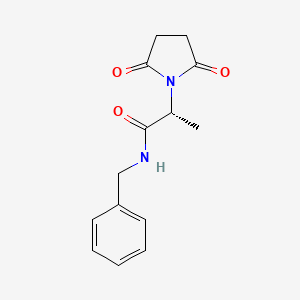
![[3-(Aminomethyl)-5,7-dimethyl-1-adamantyl]methyl nitrate](/img/structure/B10830941.png)

![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B10830965.png)
![(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10830973.png)
![(2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid](/img/structure/B10830980.png)

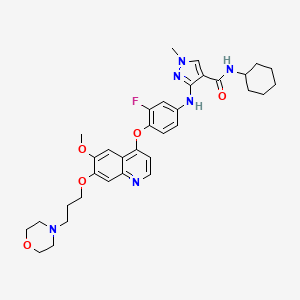
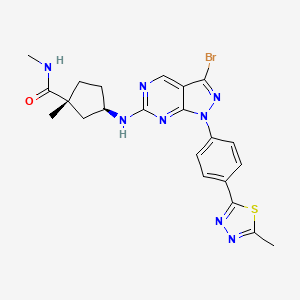

![13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione](/img/structure/B10831004.png)
![(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10831005.png)
